molecular formula C14H11NO2 B045686 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one CAS No. 53944-31-3

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one

Cat. No.: B045686
CAS No.: 53944-31-3
M. Wt: 225.24 g/mol
InChI Key: QJEREWAEAHLFGE-UHFFFAOYSA-N
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Description

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound with the molecular formula C14H11NO2 and a molecular weight of 225.243 g/mol This compound is characterized by a fused ring system that includes a chromene and a pyridine ring

Mechanism of Action

Target of Action

It is known to show antihistaminic and anaphylactic properties , suggesting that it may interact with histamine receptors or other components of the immune response.

Mode of Action

Given its antihistaminic and anaphylactic properties , it may act by inhibiting the release of histamine or other inflammatory mediators from immune cells, or by blocking the action of these mediators at their target sites.

Biochemical Pathways

Given its reported properties , it is likely to influence pathways related to immune response and inflammation.

Pharmacokinetics

Its molecular properties such as a molecular weight of 22524300, a LogP of 290360, and a PSA of 4310000 suggest that it may have good bioavailability.

Result of Action

It is known to show antihistaminic and anaphylactic properties , suggesting that it may help to alleviate symptoms of allergic reactions and other inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:

Comparison with Similar Compounds

  • 7-Methyl-5H-chromeno[2,3-b]pyridin-5-one
  • 7-Propyl-5H-chromeno[2,3-b]pyridin-5-one
  • 7-Butyl-5H-chromeno[2,3-b]pyridin-5-one

Comparison: Compared to its analogs, 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one exhibits unique properties due to the presence of the ethyl group. This substitution affects its electronic distribution and steric hindrance, influencing its reactivity and interaction with biological targets. The ethyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability .

Properties

IUPAC Name

7-ethylchromeno[2,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-2-9-5-6-12-11(8-9)13(16)10-4-3-7-15-14(10)17-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEREWAEAHLFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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